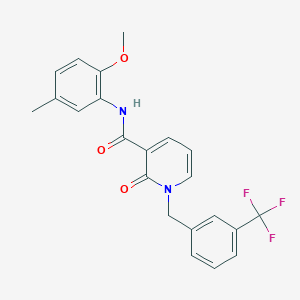
N-(2-methoxy-5-methylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dihydropyridine derivatives, including compounds similar to N-(2-methoxy-5-methylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide, often involves multi-step chemical reactions that start from readily available precursors. A common approach includes the condensation of an appropriate benzylamine with a malonic ester or β-keto ester, followed by cyclization under acidic or basic conditions to form the dihydropyridine ring. These synthetic pathways allow for the introduction of various substituents on the dihydropyridine core, tailoring the compound's physical and chemical properties (Shibanuma et al., 1980).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by the dihydropyridine ring, a heterocyclic compound with nitrogen at one position. This core structure is crucial for the compound's activity and interacts with various biological targets. X-ray crystallography and computational methods like density functional theory (DFT) are commonly used to determine the precise geometry of these molecules, including bond lengths, angles, and the spatial arrangement of substituents, which significantly affect their reactivity and interaction with biological molecules (Demir et al., 2015).
Chemical Reactions and Properties
Dihydropyridine derivatives undergo various chemical reactions, reflecting their rich chemistry. These include oxidation, reduction, and nucleophilic substitution reactions. The reactivity of the dihydropyridine ring can be modified by substituents on the ring, influencing the compound's overall chemical behavior. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity towards oxidizing or reducing agents, as well as its stability under different conditions (Gein et al., 2017).
Physical Properties Analysis
The physical properties of dihydropyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in medicinal chemistry. These properties are influenced by the molecular structure and the nature and position of substituents on the dihydropyridine ring. Understanding these properties is essential for designing compounds with optimal bioavailability and pharmacokinetic profiles (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties of dihydropyridine derivatives, including acidity/basicity, electrophilicity/nucleophilicity, and redox characteristics, are determined by the electronic structure of the dihydropyridine ring and its substituents. These properties are fundamental for the compound's mechanism of action, as they influence how it interacts with biological targets. Studies employing spectroscopic techniques and computational chemistry are valuable for elucidating these properties and their impact on biological activity (Hirokawa et al., 2000).
科学的研究の応用
Synthetic Approaches and Chemical Properties
- The development of novel synthetic pathways for dihydropyridine derivatives, showcasing the versatility of these compounds in organic synthesis and potential applications in drug development. For instance, the synthesis and characterization of dihydropyridine derivatives have been extensively studied, highlighting their significance in medicinal chemistry due to their diverse biological activities (Deady & Devine, 2006; Lalpara et al., 2021).
Biological Activities
- Investigations into the antibacterial and antifungal properties of thiophene-3-carboxamide derivatives highlight the potential of structurally similar compounds in addressing infectious diseases (Vasu et al., 2005).
- Research on the synthesis of novel benzodifuranyl derivatives derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic activities, underscores the therapeutic potential of such compounds in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).
Chemical Properties and Structural Analysis
- The study of supramolecular packing motifs in certain carboxamide compounds, illustrating the intricate intermolecular interactions and potential implications for material science and pharmaceutical formulation (Lightfoot et al., 1999).
Potential Applications in Drug Development
- The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating the critical role of dihydropyridine derivatives in targeting specific biochemical pathways for therapeutic interventions (Schroeder et al., 2009).
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3/c1-14-8-9-19(30-2)18(11-14)26-20(28)17-7-4-10-27(21(17)29)13-15-5-3-6-16(12-15)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNFOOICYCSMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


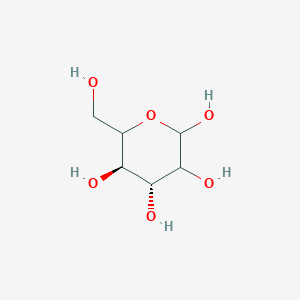
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)
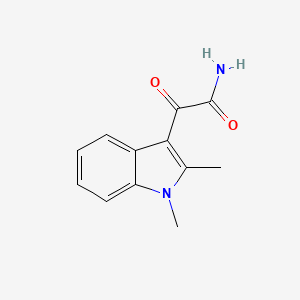
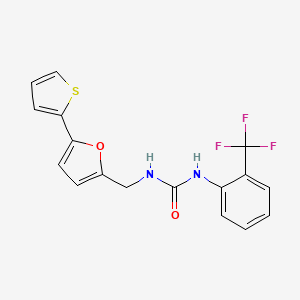

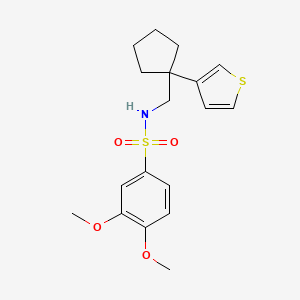
![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)
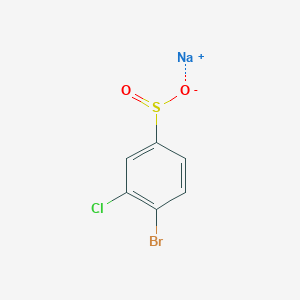
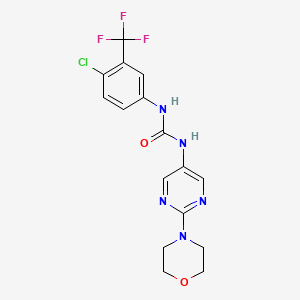
![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)

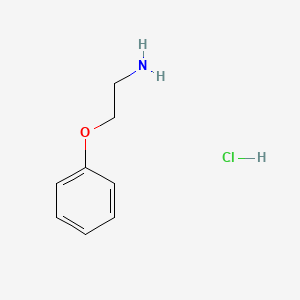
![1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2493130.png)